Isonitrosoacetone

CAS No.:

Cat. No.: VC13337467

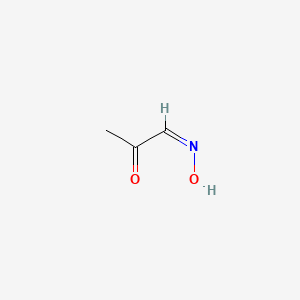

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5NO2 |

|---|---|

| Molecular Weight | 87.08 g/mol |

| IUPAC Name | (1Z)-1-hydroxyiminopropan-2-one |

| Standard InChI | InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2- |

| Standard InChI Key | OVGLVOLWBBGQHS-RQOWECAXSA-N |

| Isomeric SMILES | CC(=O)/C=N\O |

| Canonical SMILES | CC(=O)C=NO |

| Melting Point | 69.0 °C |

Introduction

Structural and Molecular Characterization

Isonitrosoacetone, systematically named Propanal, 2-oxo-, 1-oxime, is a colorless to pale yellow liquid with a molecular weight of 87.08 g/mol . Its structure features an oxime group () attached to the carbonyl carbon of acetone, resulting in a planar geometry that influences its reactivity. Key physicochemical properties include a density of , a boiling point of , and a melting point of . The compound’s flash point () classifies it as flammable, necessitating careful handling .

Table 1: Physicochemical Properties of Isonitrosoacetone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 87.08 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 193°C at 760 mmHg |

| Melting Point | 69°C |

| Flash Point | 70.6°C |

| Exact Mass | 87.032 Da |

| Polar Surface Area (PSA) | 49.66 Ų |

The oxime group’s electron-withdrawing nature enhances the compound’s stability under acidic conditions, making it suitable for nitrosation reactions .

Synthesis and Industrial Production

The industrial synthesis of isonitrosoacetone involves the nitrosation of acetone using nitrosyl chloride () in the presence of a neutralizing agent like calcium carbonate () . The reaction proceeds via electrophilic substitution, where introduces the nitroso group () to the α-carbon of acetone.

Reaction Optimization

-

Molar Ratio: A ketone-to- ratio of 9:1 to 13:1 maximizes yield (up to 92%) and purity .

-

Temperature: Optimal reaction temperatures range from to , balancing reaction rate and byproduct formation .

-

Continuous Process: Patent US3201468A describes a continuous industrial method where gaseous is introduced into a stirred suspension of and acetone. This approach achieves a throughput of 282 g of isonitrosoacetone over 8 hours with 92.3% purity .

Example Synthesis:

-

A suspension of 72 g in 620 mL acetone reacts with 72 g liquid at for 4 hours.

-

Filtration removes residual solids, and evaporation under reduced pressure yields 93 g crude product .

Pharmacological Applications

Isonitrosoacetone (referred to as MINA in pharmacological contexts) demonstrates efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphate nerve agents . A 2011 kinetic study by Worek and Thiermann revealed that MINA restores AChE activity by displacing the organophosphate moiety, with a second-order reactivation rate constant () of .

Therapeutic Implications

-

Nerve Agent Countermeasures: In guinea pigs, MINA increased survival rates by 80% following exposure to sarin, highlighting its potential as a post-exposure therapy .

-

Comparative Efficacy: MINA outperforms traditional oximes like pralidoxime in penetrating the blood-brain barrier, enabling central nervous system AChE reactivation .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Industrial and Research Applications

Beyond pharmacology, isonitrosoacetone serves as a precursor in organic synthesis:

-

Nitrosation Reactions: Used to produce α-isonitrosoketones, intermediates in dyes and agrochemicals .

-

Coordination Chemistry: Forms complexes with transition metals, enabling catalytic applications.

Environmental and Regulatory Considerations

Isonitrosoacetone is classified as non-hazardous for transportation but requires disposal via licensed waste management facilities . Regulatory frameworks like REACH exempt it from registration due to production volumes below threshold limits .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume